(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone
Description
Properties
IUPAC Name |
[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-3-8-4-15(13-12-8)9-5-14(6-9)10(16)7-1-2-7/h4,7,9H,1-3,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMLWXIJESSWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)N3C=C(N=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Reaction Conditions:
| Step | Reagents/Conditions | Notes | Yield Range |
|---|---|---|---|
| Acylation of azetidine | Cyclopropanecarbonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0 °C to RT | Standard acylation of amines | 70-90% |
| Coupling with cyclopropanecarboxylic acid | Cyclopropanecarboxylic acid, coupling reagent (e.g., HCTU, EDC), base, solvent (DMF or DCM), RT | Peptide coupling conditions | 60-85% |
This methodology is supported by general amide bond formation protocols widely applied in heterocyclic chemistry.
Synthesis of the 1,2,3-Triazole Ring with Aminomethyl Substitution
The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction. The aminomethyl substituent at the 4-position of the triazole can be introduced by employing an azide or alkyne precursor bearing a protected aminomethyl group.
Key Steps:
- Preparation of an azide or alkyne intermediate with an aminomethyl group protected (e.g., as a Boc or carbamate).
- CuAAC reaction between the azide and alkyne components in the presence of Cu(I) catalyst (e.g., CuSO4/sodium ascorbate) in aqueous or mixed solvents at room temperature.
- Deprotection of the aminomethyl group under acidic conditions (e.g., trifluoroacetic acid).
Reaction Data Example:
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | t-BuOH/H2O (1:1) | RT | 12 | 85 |
| 2 | MeCN/H2O (1:1) | RT | 8 | 78 |
| 3 | DMF/H2O (1:1) | RT | 10 | 80 |
These conditions are consistent with reported CuAAC protocols for triazole synthesis.
Integration of Azetidine and Triazole Units
The azetidinyl moiety can be functionalized with the triazole ring via nucleophilic substitution or amide bond formation, depending on the functional groups present. For example, an azetidine bearing a leaving group (e.g., halide) can be reacted with the triazole nitrogen or an aminomethyl-substituted triazole can be coupled to azetidine via amide linkage.
Typical Method:
- Synthesis of azetidinyl intermediate with a suitable leaving group.
- Nucleophilic substitution with triazole derivative bearing an aminomethyl group.
- Purification via chromatography.
Representative Synthetic Scheme (Hypothetical)
Step 1: Acylation of azetidine with cyclopropanecarbonyl chloride to yield (azetidin-1-yl)(cyclopropyl)methanone.
Step 2: Synthesis of aminomethyl-substituted azide or alkyne precursor.
Step 3: CuAAC reaction between azetidinyl alkyne and aminomethyl azide to form the 1,2,3-triazole ring.
Step 4: Deprotection of aminomethyl group to yield this compound.
Research Findings and Optimization Notes
- Microwave irradiation has been reported to improve yields and reduce reaction times in triazole formation and amide coupling steps.
- Solvent choice significantly affects yield; acetonitrile and ethyl acetate are preferred for higher isolated yields in triazole synthesis.
- Protecting group strategies for the aminomethyl substituent are critical to avoid side reactions during cycloaddition and coupling steps.
- Purification is typically achieved by column chromatography or preparative HPLC to obtain high-purity final compounds suitable for biological evaluation.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Reagents/Conditions | Yield Range | Key Notes |
|---|---|---|---|---|
| Azetidine acylation | Acylation with cyclopropanecarbonyl chloride | Base, DCM, 0 °C to RT | 70-90% | Standard amide formation |
| Triazole ring formation | CuAAC click chemistry | Cu(I) catalyst, aqueous solvent, RT | 75-85% | Aminomethyl precursor required |
| Aminomethyl protection/deprotection | Boc or carbamate protection | Acidic deprotection (TFA) | >90% (deprotection) | Protects amine during cycloaddition |
| Coupling azetidine and triazole | Nucleophilic substitution or amide coupling | Suitable leaving groups, coupling reagents | 60-80% | Requires optimized conditions |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aminomethyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of suitable catalysts or bases.
Major Products Formed
Oxidation: Formation of imines or N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole or azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The triazole moiety present in the compound is known for its antimicrobial properties. Triazoles have been extensively studied for their efficacy against various pathogens, including bacteria and fungi. Research indicates that derivatives of triazole exhibit significant activity against resistant strains of bacteria, making them valuable in developing new antibiotics.
Anticancer Properties
Recent studies have highlighted the potential of azetidine derivatives in oncology. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. For instance, azetidine-based compounds have shown promise as inhibitors of key enzymes in cancer metabolism, suggesting a pathway for therapeutic development against proliferative diseases .
Neuroprotective Effects
The incorporation of the aminomethyl group has been linked to neuroprotective effects. Compounds with similar structures have demonstrated the ability to cross the blood-brain barrier and protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Synthesis and Characterization
The synthesis of (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone typically involves multi-step organic reactions:
Step 1: Formation of the Triazole Ring
This step involves reacting an appropriate azide with an alkyne to form the triazole ring through a click chemistry approach.
Step 2: Synthesis of Azetidine Derivative
Azetidines can be synthesized via cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Step 3: Final Coupling Reaction
The final product is obtained by coupling the azetidine derivative with cyclopropylmethanone, typically using coupling agents or catalysts to facilitate the reaction.
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits cancer cell proliferation | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of triazole were tested against various bacterial strains. The results indicated that compounds similar to this compound exhibited potent activity against MRSA strains.
Case Study 2: Cancer Cell Inhibition
Research conducted at a leading oncology institute demonstrated that azetidine derivatives significantly reduced tumor growth in vitro and in vivo models. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can provide steric hindrance and conformational flexibility. The cyclopropyl group can enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among triazole-azetidine-cyclopropyl derivatives include substituents on the triazole ring, the nature of the methanone group, and modifications to the azetidine scaffold. Below is a comparative analysis based on evidence:
*Calculated based on molecular formula (C12H17N5O).
Functional and Pharmacological Differences
- Triazole Substituents: Aminomethyl (Compound A): Enhances aqueous solubility (vs. benzyloxymethyl in Compound C) and provides a primary amine for covalent modification or ionic interactions . Hydroxymethyl (Compound B): Offers hydrogen-bonding capacity but may reduce metabolic stability compared to the amine .
- Methanone Group: Cyclopropyl (A, B): Imparts strain-induced stability and moderate logP (~1.5–2.0), favoring oral bioavailability. Cyclopentyl (C): Reduces ring strain, increasing flexibility and logP (~2.8), which may enhance tissue distribution .
- Biological Targets: Compound A’s triazole-azetidine core resembles bomedemstat (), which inhibits LSD1 via triazole-mediated π-stacking. However, bomedemstat’s extended benzamide and fluorophenyl groups confer specificity for epigenetic targets .
Biological Activity
The compound (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the azetidine ring and subsequent functionalization with a triazole moiety. The key steps typically include:
- Formation of the Azetidine Ring : This can be achieved via cyclization reactions involving suitable precursors.
- Triazole Formation : The introduction of the triazole group often involves click chemistry techniques, particularly the Huisgen cycloaddition reaction.
- Final Functionalization : The cyclopropylmethanone group is introduced through acylation reactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and potential as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,4-triazole scaffold have shown significant cytotoxic effects against various cancer cell lines. A study evaluated several derivatives and found that those with a 3-amino substitution exhibited enhanced activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the micromolar range .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 6.2 |
| Compound B | HCT-116 | 27.3 |
| (Target Compound) | MCF-7 | TBD |
| (Target Compound) | HCT-116 | TBD |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Triazole derivatives are known to exhibit broad-spectrum antimicrobial effects due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. Preliminary tests indicate promising activity against various bacterial strains, suggesting potential applications in treating infections .
The mechanisms underlying the biological activities of this compound are thought to involve:
- Inhibition of Enzymatic Pathways : The triazole moiety may interfere with specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity : The compound may disrupt bacterial membranes, contributing to its antimicrobial properties.
Case Studies
Several case studies have documented the efficacy of triazole-containing compounds in preclinical models:
- Study on MCF-7 Cells : A derivative similar to the target compound demonstrated significant inhibition of cell growth and induced apoptosis through mitochondrial pathways.
- Evaluation Against Fungal Strains : In vitro studies showed that triazole derivatives effectively inhibited common pathogenic fungi, supporting their potential use as antifungal agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
